REACTION_SMILES
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[Br:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Br:1][c:2]1[c:3]([N+:7](=[O:8])[O-:9])[n:4][cH:5][nH:6]1.[C:10](=[O:11])([OH:12])[O-:13].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Na+:14]>>[Br:1][c:2]1[c:3]([N+:7](=[O:8])[O-:9])[n:4][cH:5][n:6]1[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1nc[nH]c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ncn(Cc2ccccc2)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |